Diclofenac epolamine is the epolamine salt form of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic, and analgesic properties. [] It serves as a key component in topical formulations designed to deliver diclofenac to underlying tissues for pain relief and inflammation reduction. [, , ] Diclofenac epolamine's enhanced solubility in both water and lipid solvents compared to other diclofenac salts makes it particularly suitable for topical applications. [, ]
Diclofenac epolamine is a nonsteroidal anti-inflammatory drug (NSAID) derived from diclofenac, which is primarily used for its analgesic and anti-inflammatory properties. It is often utilized in topical formulations, particularly in patches, to treat localized pain associated with soft tissue injuries. The compound is characterized by its ability to inhibit prostaglandin synthesis, thus reducing inflammation and pain.
Diclofenac epolamine is synthesized from diclofenac sodium, which was first introduced in 1973 by Ciba-Geigy (now Novartis AG). The compound is formed through a chemical reaction involving hydroxyethylpyrrolidine, leading to the creation of a salt that enhances the drug's absorption through the skin .
The synthesis of diclofenac epolamine involves several key steps:
Diclofenac epolamine undergoes various chemical reactions during its synthesis and metabolic processes:
The primary mechanism of action for diclofenac epolamine involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2):
Relevant data indicate that the compound maintains efficacy over time when stored appropriately, although degradation may occur under extreme conditions .
Diclofenac epolamine is predominantly used in clinical settings for:
Diclofenac epolamine (CAS 119623-66-4) is an ionic complex comprising diclofenac acid and the organic base 1-(2-hydroxyethyl)pyrrolidine (epolamine). Its systematic IUPAC name is 2-[2-(2,6-dichloroanilino)phenyl]acetic acid; 2-pyrrolidin-1-ylethanol, with the molecular formula C₂₀H₂₄Cl₂N₂O₃ and a molecular weight of 411.3 g/mol [3] [9]. The structure features:
Table 1: Key Physicochemical Properties of Diclofenac Epolamine
Property | Value | Significance |
---|---|---|
Partition coefficient (log P) | ~1.2 (octanol/water) | Enhanced hydrophilicity vs. diclofenac acid (log P ~4.9) |
Aqueous solubility | >50 mg/mL | Facilitates transdermal formulation |
Hydrogen bond acceptors | 5 | Impacts membrane permeability |
Hydrogen bond donors | 3 | Influences crystallinity and melting point |
Melting point | 154–156°C | Stability at room temperature |
The epolamine salt disrupts diclofenac’s crystalline lattice, increasing aqueous solubility by >20-fold compared to diclofenac acid. This property is critical for enabling efficient skin penetration in topical formulations [7] [9]. The pyrrolidine nitrogen’s protonation creates a zwitterionic character, optimizing stratum corneum partitioning (Ksc/w ≈ 2.8) while maintaining lipophilicity for dermal retention [7].
Synthesis involves a salt metathesis reaction between diclofenac acid and epolamine base under anhydrous conditions:
Stability considerations:
Table 2: Pharmacokinetic and Biopharmaceutical Comparison of Diclofenac Salts
Parameter | Diclofenac Epolamine | Diclofenac Potassium | Diclofenac Sodium |
---|---|---|---|
Molecular weight | 411.3 g/mol | 334.2 g/mol | 318.1 g/mol |
Water solubility | High (>50 mg/mL) | Moderate (24 mg/mL) | Low (2.4 mg/mL) |
log P (octanol/water) | 1.2 | 1.8 (immediate release) | 2.0 (enteric-coated) |
Tₘₐₓ (oral) | Not applicable (topical) | 30–54 minutes | 2–4 hours |
Tₘₐₓ (synovial fluid) | 8–12 hours (topical) | 2–4 hours (oral) | 4–6 hours (oral) |
Primary use | Transdermal delivery | Rapid analgesia (oral) | Sustained release (oral) |
Functional distinctions:
Ionic myth debunking: Contrary to misconceptions, diclofenac sodium contains negligible sodium (7.2 mg per 100mg tablet, <0.5% of daily intake), and potassium salt contributes minimal potassium (0.037 mmol per 12.5mg tablet). Clinical risks stem from NSAID pharmacology, not cation content [2] [5].
Table 3: Transdermal Flux Rates of Diclofenac Prodrugs in Human Epidermis
Compound | Aqueous Solubility (mg/mL) | Flux (μg/cm²/h) | Mechanism |
---|---|---|---|
Diclofenac epolamine | >50 | 12.8 ± 1.4 | Enhanced solubility & partitioning |
Diclofenac acid | 2.4 | 3.2 ± 0.9 | Passive diffusion |
Glycerol diclofenac ester | 63.5 | 18.9 ± 2.1 | Hydrolysis-dependent delivery |
Data derived from in vitro Franz cell studies using human epidermis [7]. Epolamine’s flux surpasses diclofenac acid by 4-fold, attributable to:
This multi-parameter optimization makes epolamine the preferred salt for targeted topical therapy, balancing efficient skin penetration with low systemic exposure.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: